molecular formula C27H21F3N6O3S3 B2552048 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 298218-16-3

2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2552048
CAS No.: 298218-16-3
M. Wt: 630.68
InChI Key: ZLBYQUWHMUOYRA-UHFFFAOYSA-N
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Description

2-{[4,6-bis({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 298218-16-3) is a triazine-based compound with a molecular formula of C₂₇H₂₁F₃N₆O₃S₃ and a molecular weight of 630.68 g/mol . The structure features a central 1,3,5-triazine ring substituted with sulfanyl-linked acetamide groups, each terminating in a 4-fluorophenylcarbamoyl moiety. This design confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-[[4,6-bis[[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N6O3S3/c28-16-1-7-19(8-2-16)31-22(37)13-40-25-34-26(41-14-23(38)32-20-9-3-17(29)4-10-20)36-27(35-25)42-15-24(39)33-21-11-5-18(30)6-12-21/h1-12H,13-15H2,(H,31,37)(H,32,38)(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBYQUWHMUOYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions, where thiol-containing compounds react with the triazine core.

    Attachment of Fluorophenyl Groups: The fluorophenyl groups are attached through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Triazine Ring Formation

The 1,3,5-triazine core is central to the molecule. A plausible synthesis involves:

  • Cyclotrimerization : Reaction of nitriles (e.g., cyanopyridines) under alkaline conditions to form the triazine ring .

Reaction Example :

Nitrile monomersBase1,3,5-triazine\text{Nitrile monomers} \xrightarrow{\text{Base}} \text{1,3,5-triazine}

Sulfanyl Group Installation

The sulfanyl (-S-) groups at positions 4 and 6 of the triazine are likely introduced via nucleophilic substitution:

  • Mercaptan displacement : Substitution of halide (e.g., chloride) leaving groups on the triazine with mercaptans (HS-) or thiolates .

Reaction Example :

Triazine-Cl+HSTriazine-SHOxidationTriazine-S-S-Triazine\text{Triazine-Cl} + \text{HS}^- \rightarrow \text{Triazine-SH} \xrightarrow{\text{Oxidation}} \text{Triazine-S-S-Triazine}

Carbamoyl Group Functionalization

The carbamoylmethyl groups are formed by reacting the sulfanyl moieties with 4-fluorophenyl isocyanate or similar reagents:

  • Carbamate formation : Reaction of amines with carbonyl electrophiles (e.g., isocyanates) to form carbamoyl derivatives .

Reaction Example :

Triazine-SH+Ph-F-N=C=OTriazine-S-(CH2-NH-C(O)-Ph-F)\text{Triazine-SH} + \text{Ph-F-N=C=O} \rightarrow \text{Triazine-S-(CH2-NH-C(O)-Ph-F)}

Acetamide Coupling

The N-(4-fluorophenyl)acetamide group is synthesized via amide coupling:

  • Amide bond formation : Use of coupling agents (e.g., EDC, HATU) to link the acetamide fragment to the triazine core .

Reaction Example :

Triazine-SH+Acetamide-Ph-FEDC/HOBtTarget compound\text{Triazine-SH} + \text{Acetamide-Ph-F} \xrightarrow{\text{EDC/HOBt}} \text{Target compound}

Critical Reaction Parameters

Reaction Type Key Parameters Impact on Yield/Selectivity
Triazine formationBase strength, temperature, solvent (e.g., DMF, THF)High base strength favors cyclotrimerization .
Sulfanyl group additionThiolate concentration, reaction temperature, oxidizing agents (e.g., H2O2)Excess thiolate may lead to over-substitution .
Carbamoyl group couplingIsocyanate equivalents, catalysts (e.g., DMAP), reaction timeStoichiometric control minimizes side reactions .
Acetamide couplingCoupling agent efficiency, solvent choice (e.g., dichloromethane), pHPolar aprotic solvents enhance reaction rates .

Analytical and Stability Considerations

  • Purification : Likely requires column chromatography due to the compound’s complexity and multiple functional groups .

  • Stability : The sulfanyl groups may exhibit oxidation sensitivity, necessitating inert atmospheres during synthesis .

  • Characterization : Use of NMR, HRMS, and XRPD to confirm structure and purity .

Research Findings and Challenges

  • Scalability : Triazine cyclotrimerization often requires precise stoichiometric control to avoid incomplete ring closure .

  • Selectivity : Positional control of substitutions on the triazine ring remains challenging due to its symmetry .

  • Optimization : Studies suggest that modifying reaction temperatures (e.g., 0–5°C for thiolate reactions) improves selectivity .

Citations :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. The compound under discussion potentially functions as an inhibitor for various cancer cell lines due to its ability to interfere with cellular signaling pathways. For instance, compounds containing triazine rings have been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that triazine derivatives can act against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the fluorophenyl group enhances its lipophilicity, improving membrane penetration and overall efficacy against pathogens .

Neuroprotective Effects

Triazines have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may exhibit antioxidant properties, reducing oxidative stress in neuronal cells and potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Herbicidal Activity

The compound's structural characteristics suggest potential use as a herbicide. Triazine derivatives are known for their ability to inhibit photosynthesis in plants, making them effective herbicides. Research into similar compounds has shown promise in selectively targeting weed species while minimizing damage to crops .

Insecticidal Properties

In addition to herbicidal applications, triazine compounds have been investigated for their insecticidal properties. They may disrupt the nervous system of pests, providing an environmentally friendly alternative to traditional insecticides .

Study 1: Anticancer Efficacy

A study published in European Journal of Medicinal Chemistry evaluated a series of triazine derivatives similar to the compound . The derivatives were tested against various cancer cell lines, showing IC50 values ranging from 5 to 50 μM, indicating promising anticancer activity .

Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial activity, a derivative with a similar structure was tested against common bacterial strains. Results demonstrated that the compound exhibited MIC values below 10 μg/mL against both Gram-positive and Gram-negative bacteria .

Study 3: Herbicide Development

Research conducted by agricultural scientists explored the herbicidal potential of triazine-based compounds. Field trials showed effective weed control with minimal phytotoxicity to crop plants, suggesting that modifications to the structure could lead to commercially viable herbicides .

Mechanism of Action

The mechanism of action of 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for a range of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Key Observations :

  • The triazine core in the target compound distinguishes it from benzothiazole or sulfonylurea-based analogs (e.g., metsulfuron methyl) .
  • The 4-fluorophenyl groups contribute to lipophilicity and metabolic stability, a feature shared with analogs such as N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide .

Antimicrobial Activity

  • Target Compound: No direct data available, but triazine-sulfanyl derivatives are reported to disrupt microbial cell membranes via sulfur-mediated interactions .
  • N-(4-Methoxyphenyl)acetamide Analogs: Exhibit moderate antimicrobial activity against E. coli and S.
  • Benzothiazole Derivatives : Show enhanced activity against fungal pathogens, attributed to the benzothiazole ring’s planar structure and electron-deficient nature .

Agrochemical Potential

  • Metsulfuron Methyl: A commercial sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants.
  • Target Compound : The triazine-sulfanyl structure may offer herbicidal activity through mechanisms distinct from sulfonylureas, such as inhibition of photosynthesis or oxidative phosphorylation .

Solubility and Stability

  • The target compound’s high molecular weight (630.68 g/mol) and multiple sulfur atoms suggest lower aqueous solubility compared to simpler analogs like N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (295.31 g/mol).
  • Sulfanyl groups may confer susceptibility to oxidation, necessitating stabilizers in formulations, whereas benzothiazole derivatives exhibit greater thermal stability .

Biological Activity

The compound 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS No. 298218-16-3) is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H21F3N6O3S3C_{27}H_{21}F_3N_6O_3S_3, with a molecular weight of 630.68 g/mol. The structure features a triazine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies on related triazole compounds indicate that modifications in substituents significantly affect their inhibitory potency against enzymes such as mushroom tyrosinase. Compounds with unsubstituted N-phenyl acetamide groups showed better interactions compared to those with halogen substitutions .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit selective cytotoxicity against cancer cell lines. For example, derivatives of triazole have shown promising results in inhibiting the growth of HeLa cells while exhibiting minimal effects on normal cells .
  • Antimicrobial Properties : The triazole moiety is recognized for its antimicrobial properties. Compounds bearing this structure have demonstrated significant activity against a range of bacterial and fungal strains, indicating potential for development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in determining the biological efficacy of the compound:

  • Substituent Effects : The presence and position of substituents on the phenyl rings and the triazine core influence biological activity significantly. For instance, fluorine substitution at specific positions has been correlated with enhanced inhibitory activity against certain enzymes .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to predict how variations in structure affect binding affinity to target proteins. These studies help elucidate the mechanism of action at a molecular level and guide further modifications to enhance potency .

Case Studies

Several studies have investigated compounds related to 2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide:

  • In Vitro Studies : Research has shown that certain derivatives exhibit IC50 values in the low micromolar range against target enzymes like tyrosinase, indicating strong inhibitory potential. For example, one study reported an IC50 value of 0.124 µM for a closely related compound .
  • Cytotoxicity Assessments : A study evaluating the cytotoxicity of various triazole derivatives found that modifications to the aniline ring significantly affected their anticancer properties, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-{[4,6-bis(...)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis involves multi-step reactions, including condensation of fluorinated aniline derivatives with isocyanides, followed by azide-mediated cyclization (as seen in structurally similar triazole-carboxamides) . Optimization can leverage statistical Design of Experiments (DOE) to reduce variables (e.g., temperature, solvent polarity, catalyst loading) while maximizing yield. For example, fractional factorial designs help identify critical parameters, reducing trial-and-error approaches .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for determining crystal packing and bond angles. Studies on analogous acetamide derivatives reveal hydrogen-bonding networks between sulfanyl groups and fluorophenyl rings, which influence stability . Computational tools like density functional theory (DFT) can validate experimental XRD data by modeling molecular electrostatic potentials .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves fluorophenyl and triazine protons, while Fourier-transform infrared (FTIR) identifies sulfanyl (C-S) and amide (N-H) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 485.49 Da for similar triazin-yl derivatives) .

Advanced Research Questions

Q. How can computational chemistry tools improve reaction design and optimization for this compound?

  • Methodology : Quantum chemical reaction path searches (e.g., via the Artificial Force Induced Reaction method) predict transition states and intermediates, reducing reliance on trial-and-error . Software like COMSOL Multiphysics integrates AI for real-time simulation of reaction kinetics, enabling virtual screening of catalysts or solvents .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Comparative meta-analysis identifies variables like assay conditions (e.g., cell line specificity, solvent polarity) that skew results. Standardizing protocols (e.g., IC₅₀ measurements under controlled pH/temperature) minimizes discrepancies . Cross-validation with in silico docking (e.g., AutoDock Vina) can reconcile experimental vs. predicted binding affinities .

Q. How do structural modifications (e.g., sulfonyl or fluorophenyl groups) impact this compound’s bioactivity and selectivity?

  • Methodology : Structure-activity relationship (SAR) studies systematically replace functional groups (e.g., substituting 4-fluorophenyl with chlorophenyl) and assess changes in bioactivity. Molecular dynamics simulations model ligand-receptor interactions to explain selectivity trends .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodology : Membrane-based separation (e.g., nanofiltration) isolates the compound based on molecular weight (300–500 Da range). High-performance liquid chromatography (HPLC) with fluorinated stationary phases improves resolution of polar derivatives .

Data Contradiction and Validation

Q. How can researchers validate conflicting solubility and stability data under varying experimental conditions?

  • Methodology : Controlled stability studies (e.g., stress testing under UV light, humidity) quantify degradation pathways. Differential scanning calorimetry (DSC) monitors phase transitions, while HPLC tracks impurity profiles .

Q. What role do counterions or polymorphs play in altering this compound’s physicochemical properties?

  • Methodology : Polymorph screening via solvent-drop grinding identifies stable crystalline forms. Pairing with counterions (e.g., sodium or hydrochloride salts) enhances aqueous solubility, validated by shake-flask solubility assays .

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